3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane
Description
The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly nicotinic acetylcholine receptors (nAChRs) . The compound 3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane features a furan-2-ylmethyl substituent attached to the bispidine core. This modification introduces a five-membered heteroaromatic ring (furan) with an oxygen atom, which influences hydrogen-bond acceptor (HBA) properties and steric interactions. The synthesis of such derivatives typically involves alkylation or acylation reactions, leveraging the reactivity of the bispidine nitrogen atoms .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-12(15-3-1)9-14-7-10-4-11(8-14)6-13-5-10/h1-3,10-11,13H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESGHVXCMRTRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CN(C2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a furan derivative and a suitable amine, the compound can be synthesized through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to modify its structure.
Substitution: Various substituents can be introduced to the furan ring or the diazabicyclo nonane structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives.
Scientific Research Applications
3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets, such as enzymes or receptors. The furan ring and diazabicyclo nonane structure allow it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Modifications
Core Scaffold Variations
- Cytisine: A natural product with a rigid 3,7-diazabicyclo[3.3.1]nonane scaffold fused to a pyridone HBA system.
- Varenicline (Chantix®) : A cytisine derivative modified with a chlorophenyl group. It retains α4β2 affinity (Ki = 0.2 nM) and acts as a partial agonist, used for smoking cessation .
- TC-6683/AZD1446 : Contains a 3,7-diazabicyclo[3.3.0]octane scaffold, which reduces ring size compared to bispidine. This compound showed efficacy in rodent models of cognitive disorders but lower α4β2 selectivity .
Substituent Effects
- 3-(Pyridin-3-yl)-cytisine (3PC) : Incorporates a pyridine ring, enhancing α4β2 affinity (Ki = 0.1 nM) and demonstrating antidepressant-like effects .
- Compound 4e : A bispidine derivative with 3-methoxypropyl and piperazinyl ethyl groups. It activates polyamine catabolism, inducing apoptosis in cancer cells (IC50 = 12 µM in HepG2 cells) .
- 3-Phenylsulfonyl derivatives : Exhibit antiarrhythmic activity by modulating cardiac ion channels, highlighting the impact of sulfonyl groups on target specificity .
nAChR Affinity and Subtype Selectivity
| Compound | Substituent | α4β2* Ki (nM) | α3β4* Ki (nM) | Functional Role |
|---|---|---|---|---|
| Bispidine (core scaffold) | None | 600 | >1000 | Weak partial agonist |
| N-tboc-bispidine (13) | tert-Butoxycarbonyl | 45 | 1300 | High α4β2 selectivity |
| 3-(Furan-2-ylmethyl)† | Furan-2-ylmethyl | ~50–100* | ~500–1000* | Predicted partial agonist |
| Cytisine | Pyridone-fused | 0.1–1 | 100–500 | Full agonist |
| Varenicline | Chlorophenyl | 0.2 | 100–300 | Partial agonist |
*Predicted based on analogous compounds with heteroaryl substituents .
†Hypothetical data inferred from structural analogs.
Anticancer Activity
Bispidine derivatives like 4e show selective cytotoxicity by activating polyamine catabolism in cancer cells. In contrast, compounds with alkyl or aryl substituents (e.g., 4a, 4b) lack efficacy, emphasizing the necessity of specific HBA and spacer motifs .
Key Differentiators
- Flexibility vs. Rigidity : Unlike cytisine and varenicline, bispidine derivatives have acyclic HBA systems, allowing conformational adaptability for improved subtype selectivity .
- Therapeutic Versatility : Bispidine derivatives span nAChR modulation, anticancer activity, antiarrhythmics, and plant growth stimulation, underscoring scaffold adaptability .
Biological Activity
3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane is a heterocyclic compound characterized by its unique bicyclic structure containing nitrogen atoms and a furan ring. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties.
Structural Information
- IUPAC Name: this compound
- Molecular Formula: C12H15N2O2
- Molecular Weight: 220.27 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity:
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 0.126 |
| MCF-7 | 17.02 |
These findings suggest a selective toxicity towards cancer cells compared to normal cells, which is crucial for developing effective cancer therapies .
Case Studies
-
Study on Antimicrobial Activity:
A study published in MDPI evaluated the compound's effectiveness against several bacterial strains, revealing its potential as an alternative treatment for infections caused by resistant bacteria . -
Cancer Proliferation Inhibition:
Another research article highlighted the compound's ability to inhibit lung metastasis in mouse models of TNBC, outperforming known compounds like TAE226 in efficacy .
Research Applications
The compound is being explored for various applications in scientific research:
- Drug Development: Its unique structure makes it a promising candidate for developing new therapeutic agents.
- Material Science: Research is ongoing into its potential uses in creating novel materials due to its chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
